2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.:
Cat. No.: VC9802479
Molecular Formula: C20H17ClN4OS
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN4OS |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | 2-benzylsulfanyl-6-[(3-chlorophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C20H17ClN4OS/c1-13-17(11-15-8-5-9-16(21)10-15)18(26)25-19(22-13)23-20(24-25)27-12-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,22,23,24) |
| Standard InChI Key | GEVQESVCEWFYQL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
| Canonical SMILES | CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Introduction
2-(Benzylthio)-6-(3-chlorobenzyl)-5-methyl124triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound with a molecular formula of C20H17ClN4OS and a molecular weight of 396.9 g/mol. This compound belongs to the triazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis and Characterization
The synthesis of 2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from appropriate precursors. Although specific synthesis details for this compound are not readily available, similar compounds in the triazolo[1,5-a]pyrimidine class often require careful control of reaction conditions to achieve high yields and purity.
Characterization of such compounds typically involves spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Biological Activities
While specific biological activity data for 2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl triazolo[1,5-a]pyrimidin-7(4H)-one are not detailed in the available literature, compounds within the triazolo[1,5-a]pyrimidine class have shown potential in various therapeutic areas. These include:
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Antimicrobial Activity: Many triazolo[1,5-a]pyrimidines exhibit activity against bacteria and fungi.
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Antiviral Activity: Some compounds in this class have been investigated for their antiviral properties.
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Anticancer Activity: There is ongoing research into the potential anticancer effects of triazolo[1,5-a]pyrimidines.
Comparison with Similar Compounds
A closely related compound is 2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl triazolo[1,5-a]pyrimidin-7(4H)-one, which has a similar molecular weight and formula but differs in the position of the chlorine atom on the benzyl group. Both compounds share the same molecular weight of 396.9 g/mol and molecular formula C20H17ClN4OS .
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